2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-ethoxyphenyl)acetamide
Description
This compound is a pyrido[2,3-d]pyrimidine derivative featuring a 1,3-benzodioxole (methylenedioxyphenyl) substituent at position 3 and an N-(2-ethoxyphenyl)acetamide group. The benzodioxolylmethyl group enhances aromatic π-π stacking capabilities, while the 2-ethoxyphenyl acetamide moiety contributes to solubility and metabolic stability. Although direct pharmacological data for this compound are absent in the provided evidence, its structural analogs exhibit activities ranging from kinase inhibition to antimicrobial effects .
Properties
CAS No. |
887223-76-9 |
|---|---|
Molecular Formula |
C25H22N4O6 |
Molecular Weight |
474.473 |
IUPAC Name |
2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]-N-(2-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C25H22N4O6/c1-2-33-19-8-4-3-7-18(19)27-22(30)14-28-23-17(6-5-11-26-23)24(31)29(25(28)32)13-16-9-10-20-21(12-16)35-15-34-20/h3-12H,2,13-15H2,1H3,(H,27,30) |
InChI Key |
YEQPIWNNUXAQTR-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC5=C(C=C4)OCO5 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-ethoxyphenyl)acetamide is a synthetic organic molecule that exhibits a complex structure with potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it features multiple functional groups that contribute to its biological properties. The presence of the benzodioxole moiety and pyridopyrimidine core suggests potential interactions with various biological targets.
The mechanism of action for this compound is hypothesized to involve:
- Enzyme Inhibition : It may inhibit specific enzymes critical for cellular processes, potentially affecting metabolic pathways.
- Receptor Modulation : The compound could act as an agonist or antagonist at various receptors, influencing signaling pathways involved in disease processes.
- Nucleic Acid Interaction : Potential binding to DNA or RNA may alter gene expression or interfere with replication processes.
Anticancer Activity
Research indicates that compounds similar to this one exhibit significant anticancer properties. For instance:
- Cell Cycle Arrest and Apoptosis : Analogous compounds have been shown to induce cell cycle arrest at the S phase and promote apoptosis in cancer cell lines. Studies suggest that this compound may similarly trigger these effects by modulating microtubule dynamics or interfering with key signaling pathways involved in cell proliferation .
Antimicrobial Properties
Some derivatives of the pyridopyrimidine family have demonstrated antimicrobial activity against various pathogens. The structural features of this compound may enhance its efficacy against bacteria and fungi by disrupting their cellular functions .
Anti-inflammatory Effects
Preliminary studies suggest that the compound may possess anti-inflammatory properties. This could be attributed to its ability to inhibit pro-inflammatory cytokines or enzymes involved in inflammatory responses .
Case Studies and Experimental Data
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Core Modifications
Table 1: Core Structure and Substituent Comparison
Key Observations :
Key Observations :
- The low yield (19%) of Example 83 highlights challenges in synthesizing fluorinated chromenone derivatives compared to benzodioxol-containing analogs.
Bioactivity and Pharmacological Potential
Table 3: Inferred Bioactivity Based on Structural Analogues
Key Observations :
- The benzodioxole group in the target compound may confer selectivity for enzymes with aromatic binding pockets (e.g., cytochrome P450 or kinases).
- Fluorinated analogs () exhibit higher metabolic stability but may face synthetic complexity and toxicity risks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
